molecular formula C15H13ClO2S B13879677 Methyl 4-[(4-chlorophenyl)methylsulfanyl]benzoate

Methyl 4-[(4-chlorophenyl)methylsulfanyl]benzoate

Cat. No.: B13879677
M. Wt: 292.8 g/mol
InChI Key: JQVZNVXMZKNDSP-UHFFFAOYSA-N
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Description

Methyl 4-[(4-chlorophenyl)methylsulfanyl]benzoate is an organic compound with the molecular formula C15H13ClO2S It is a derivative of benzoic acid, where the benzoate group is substituted with a 4-chlorophenylmethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(4-chlorophenyl)methylsulfanyl]benzoate typically involves the reaction of 4-chlorobenzyl mercaptan with methyl 4-bromobenzoate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(4-chlorophenyl)methylsulfanyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the benzoate moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, where the chlorine atom can be replaced by other substituents using reagents like sodium iodide in acetone.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium iodide in acetone, other nucleophiles

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Methyl 4-[(4-chlorophenyl)methylsulfanyl]benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways involving sulfanyl groups.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-[(4-chlorophenyl)methylsulfanyl]benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfanyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions. The benzoate moiety may also interact with hydrophobic pockets in proteins, influencing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-[(4-chlorophenyl)sulfonyl]benzoate: Similar structure but with a sulfonyl group instead of a sulfanyl group.

    Methyl 4-[(4-bromophenyl)methylsulfanyl]benzoate: Similar structure but with a bromine atom instead of chlorine.

    Methyl 4-[(4-methylphenyl)methylsulfanyl]benzoate: Similar structure but with a methyl group instead of chlorine.

Uniqueness

Methyl 4-[(4-chlorophenyl)methylsulfanyl]benzoate is unique due to the presence of the chlorophenylmethylsulfanyl group, which imparts specific chemical and physical properties The chlorine atom can participate in various substitution reactions, providing a versatile platform for further functionalization

Properties

Molecular Formula

C15H13ClO2S

Molecular Weight

292.8 g/mol

IUPAC Name

methyl 4-[(4-chlorophenyl)methylsulfanyl]benzoate

InChI

InChI=1S/C15H13ClO2S/c1-18-15(17)12-4-8-14(9-5-12)19-10-11-2-6-13(16)7-3-11/h2-9H,10H2,1H3

InChI Key

JQVZNVXMZKNDSP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)SCC2=CC=C(C=C2)Cl

Origin of Product

United States

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